Cas no 452351-77-8 (1-[(tetrahydro-2-furyl)carbonyl]piperidine)
![1-[(tetrahydro-2-furyl)carbonyl]piperidine structure](https://ja.kuujia.com/scimg/cas/452351-77-8x500.png)
1-[(tetrahydro-2-furyl)carbonyl]piperidine 化学的及び物理的性質
名前と識別子
-
- 1-[(tetrahydro-2-furyl)carbonyl]piperidine
- 1-piperidinyl(tetrahydro-2-furanyl)Methanone
- 2-CARBONYLPIPERAZINOTETRAHYDROFURAN
- oxolan-2-yl(piperidin-1-yl)methanone
- A18792
- 1-Piperidinyl(tetrahydro-2-furanyl)-Methanone
- DB-070634
- (Oxolan-2-yl)(piperidin-1-yl)methanone
- 1-(oxolane-2-carbonyl)piperidine
- Z31422924
- 452351-77-8
- SCHEMBL11969437
- AKOS006243080
- G47142
- piperidin-1-yl(tetrahydrofuran-2-yl)methanone
- DTXSID80392677
-
- インチ: InChI=1S/C10H17NO2/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h9H,1-8H2
- InChIKey: XEQPIEHZKKGIDC-UHFFFAOYSA-N
- SMILES: C1CCN(CC1)C(=O)C2CCCO2
計算された属性
- 精确分子量: 183.12600
- 同位素质量: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 29.5Ų
- 互变异构体数量: 何もない
- Surface Charge: 0
じっけんとくせい
- PSA: 29.54000
- LogP: 1.11580
1-[(tetrahydro-2-furyl)carbonyl]piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR00DEZP-5g |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 5g |
$2016.00 | 2025-02-14 | |
1PlusChem | 1P00DERD-5g |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 5g |
$1852.00 | 2024-05-02 | |
Aaron | AR00DEZP-100mg |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 100mg |
$218.00 | 2025-02-14 | |
A2B Chem LLC | AG24857-1g |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 1g |
$561.00 | 2024-04-20 | |
1PlusChem | 1P00DERD-250mg |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 250mg |
$300.00 | 2024-05-02 | |
A2B Chem LLC | AG24857-50mg |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 50mg |
$134.00 | 2024-04-20 | |
A2B Chem LLC | AG24857-250mg |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 250mg |
$246.00 | 2024-04-20 | |
Aaron | AR00DEZP-2.5g |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 2.5g |
$1370.00 | 2025-02-14 | |
Aaron | AR00DEZP-50mg |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 50mg |
$155.00 | 2025-02-14 | |
1PlusChem | 1P00DERD-10g |
1-[(TETRAHYDRO-2-FURYL)CARBONYL]PIPERIDINE |
452351-77-8 | 95% | 10g |
$2715.00 | 2024-05-02 |
1-[(tetrahydro-2-furyl)carbonyl]piperidine 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
1-[(tetrahydro-2-furyl)carbonyl]piperidineに関する追加情報
Recent Advances in the Study of 1-[(tetrahydro-2-furyl)carbonyl]piperidine (CAS: 452351-77-8) in Chemical Biology and Pharmaceutical Research
1-[(tetrahydro-2-furyl)carbonyl]piperidine (CAS: 452351-77-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile scaffold for drug development, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. This research brief synthesizes the latest findings on this compound, highlighting its pharmacological properties, synthetic pathways, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-[(tetrahydro-2-furyl)carbonyl]piperidine exhibits notable binding affinity for sigma-1 and sigma-2 receptors, which are implicated in neuroprotection and cancer therapy. The compound's unique structural features, including the tetrahydrofuran moiety, contribute to its enhanced bioavailability and blood-brain barrier permeability, making it a promising candidate for CNS-targeted therapeutics.
In addition to its receptor-binding properties, recent synthetic chemistry advancements have optimized the production of 1-[(tetrahydro-2-furyl)carbonyl]piperidine. A 2024 Organic Process Research & Development article detailed a scalable, green chemistry approach using catalytic hydrogenation, achieving a 92% yield with minimal byproducts. This method addresses previous challenges in large-scale synthesis, paving the way for industrial applications.
Pharmacokinetic studies conducted in preclinical models have further elucidated the compound's metabolic stability and safety profile. Research published in Drug Metabolism and Disposition (2024) reported a half-life of 4.2 hours in rodent models, with primary hepatic clearance and low toxicity at therapeutic doses. These findings support its progression to early-phase clinical trials for neurodegenerative indications.
Emerging applications in oncology have also been explored. A recent Nature Chemical Biology study identified 1-[(tetrahydro-2-furyl)carbonyl]piperidine derivatives as potent inhibitors of protein-protein interactions in cancer cell survival pathways. Structure-activity relationship (SAR) analyses revealed that modifications at the piperidine nitrogen significantly enhance antitumor activity while maintaining selectivity.
Looking ahead, the compound's versatility suggests potential in drug repurposing. Computational docking studies (2024) predict interactions with additional targets, including G protein-coupled receptors (GPCRs) involved in inflammation. Researchers are now investigating these applications through collaborative efforts between academic institutions and pharmaceutical companies.
In conclusion, 1-[(tetrahydro-2-furyl)carbonyl]piperidine represents a multifaceted tool in modern drug discovery. Its combination of favorable physicochemical properties, diverse biological activities, and improved synthetic accessibility positions it as a valuable asset for developing next-generation therapeutics across multiple disease areas. Continued research into its mechanism of action and derivative optimization is expected to yield significant clinical breakthroughs in the coming years.
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